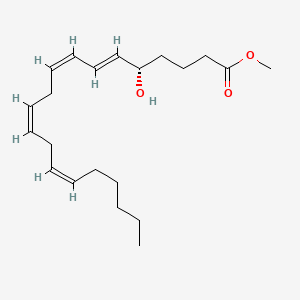5-Hete methyl ester
CAS No.: 78037-99-7
Cat. No.: VC18373076
Molecular Formula: C21H34O3
Molecular Weight: 334.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 78037-99-7 |
|---|---|
| Molecular Formula | C21H34O3 |
| Molecular Weight | 334.5 g/mol |
| IUPAC Name | methyl (5S,6E,8Z,11Z,14Z)-5-hydroxyicosa-6,8,11,14-tetraenoate |
| Standard InChI | InChI=1S/C21H34O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-17-20(22)18-16-19-21(23)24-2/h7-8,10-11,13-15,17,20,22H,3-6,9,12,16,18-19H2,1-2H3/b8-7-,11-10-,14-13-,17-15+/t20-/m1/s1 |
| Standard InChI Key | RWLSHOXCJVZJMD-KPMWKZHNSA-N |
| Isomeric SMILES | CCCCC/C=C\C/C=C\C/C=C\C=C\[C@H](CCCC(=O)OC)O |
| Canonical SMILES | CCCCCC=CCC=CCC=CC=CC(CCCC(=O)OC)O |
Introduction
Chemical Structure and Physical Properties of 5-Hete Methyl Ester
Molecular Architecture
5-Hete methyl ester is characterized by a 20-carbon polyunsaturated fatty acid backbone with a hydroxyl group at the fifth carbon and a methyl ester moiety at the carboxyl terminus. The compound’s stereochemistry is defined by the 5S configuration, with trans double bonds at positions 6, 8, 11, and 14 . This structural arrangement is critical for its bioactivity, as it mimics the native 5-HETE molecule while offering enhanced stability for experimental handling.
The molecular formula reflects the addition of a methyl group to 5-HETE (), resulting in a molecular weight of 334.49 g/mol . Nuclear magnetic resonance (NMR) studies confirm the E,Z,Z,Z configuration of the double bonds, which are essential for receptor binding and metabolic processing .
Physicochemical Characteristics
As a fatty acid methyl ester, 5-Hete methyl ester exhibits solubility in polar organic solvents such as methanol, ethanol, and chloroform, but limited solubility in aqueous solutions. Its lipid-soluble nature facilitates its incorporation into cell membranes and lipid rafts, where it participates in signaling cascades. The compound typically appears as a colorless to pale yellow oil at room temperature, with a density of approximately 0.92 g/cm³ .
Table 1: Key Physical Properties of 5-Hete Methyl Ester
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 334.49 g/mol |
| CAS Registry Number | 78037-99-7 |
| Melting Point | Not determined (oil) |
| Boiling Point | Decomposes above 200°C |
| Solubility | Methanol, Ethanol, Chloroform |
Synthesis and Manufacturing Methods
Corey-Hashimoto Iodolactonization
The seminal synthesis of 5-Hete methyl ester, developed by Corey and Hashimoto , begins with arachidonic acid as the precursor. The process involves iodolactonization to form a δ-lactone intermediate, which introduces the hydroxyl group at the fifth carbon. Subsequent dehydrohalogenation with potassium carbonate generates the 6E double bond, and methanolysis of the lactone yields racemic 5-HETE methyl ester. Chiral resolution using a Chiralpak AD column separates the 5S enantiomer, which is hydrolyzed to 5-HETE and re-esterified to produce the final product .
The reaction sequence is summarized as:
Enzymatic Methylation
Alternative approaches utilize enzymatic methylation of 5-HETE by methyltransferases, though this method is less commonly employed due to lower yields. Recombinant enzymes such as COX-2 have been explored for large-scale production, particularly when coupled with biomimetic reactions to generate downstream metabolites like hemiketal eicosanoids .
Biological Roles and Mechanistic Insights
Pro-Inflammatory Signaling
5-Hete methyl ester acts as a potent chemoattractant for human neutrophils and eosinophils, with activity comparable to its parent compound 5-HETE . It enhances leukocyte migration by upregulating adhesion molecules (e.g., ICAM-1) and activating G-protein-coupled receptors (GPCRs) on immune cells . Studies by Goetzl et al. demonstrated that nanomolar concentrations induce directional movement of eosinophils, implicating it in allergic inflammation .
Interaction with PPARs
The compound modulates peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor involved in lipid metabolism and inflammation resolution. By binding to PPARγ, 5-Hete methyl ester suppresses pro-inflammatory cytokine production (e.g., TNFα, IL-6) in macrophages, suggesting a dual role in both initiating and resolving inflammatory responses.
Research Findings and Experimental Data
Metabolic Stability
Pharmacokinetic analyses reveal a plasma half-life of 12–18 hours in rodent models, with rapid distribution to lipid-rich tissues. The methyl ester group confers resistance to enzymatic hydrolysis by esterases, prolonging its bioavailability compared to 5-HETE .
Applications and Future Directions
Biomedical Research
5-Hete methyl ester is widely used as a stable analog in eicosanoid research, enabling the study of leukotriene biosynthesis and receptor interactions without degradation . Its role as a PPARγ agonist has spurred interest in developing derivatives for treating metabolic disorders.
Analytical Chemistry
The compound serves as a reference standard in liquid chromatography-mass spectrometry (LC-MS) analyses, aiding in the quantification of 5-HETE in biological samples .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume